N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a tetrazole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the triazole intermediate.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an azide with a nitrile group under thermal or catalytic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, with modifications to its structure to enhance its efficacy and reduce potential side effects.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities, including the presence of a chlorofluorophenyl group and a heterocyclic ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a fluorophenyl group and a heterocyclic ring, but with different biological activities.
Uniqueness
N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of a triazole ring, a tetrazole ring, and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H12ClFN8OS |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H12ClFN8OS/c1-7-8(2)28-15(26-6-19-24-25-26)12(7)14(27)21-16-20-13(22-23-16)9-3-4-11(18)10(17)5-9/h3-6H,1-2H3,(H2,20,21,22,23,27) |
InChI Key |
HFPMDXVJNMMFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=NNC(=N2)C3=CC(=C(C=C3)F)Cl)N4C=NN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.